Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a pyridazinyl group through a piperidine linkage.
Mechanism of Action
Mode of Action
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone interacts with its target, topoisomerase I, through a process known as DNA intercalation . This compound inserts itself between the DNA base pairs, disrupting the normal function of the enzyme and preventing it from relieving the torsional stress in the DNA helix . This disruption can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, indicating their potential to affect cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of benzothiazole and pyridazinyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-19-13-4-1-2-5-14(13)24-16)21-10-7-12(8-11-21)23-15-6-3-9-18-20-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMDSMQDJVFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.